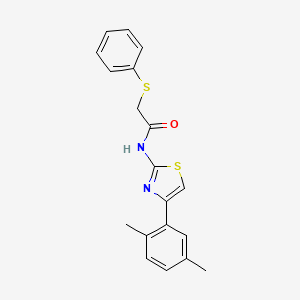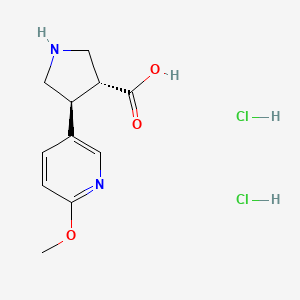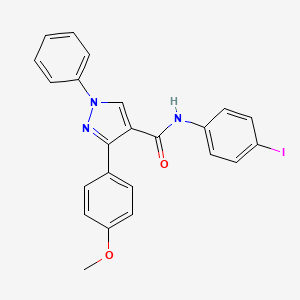
5-(4-Hydroxyphenyl)-5-methyl-2-phenyl-1,2,4-triazolan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(4-Hydroxyphenyl)-5-methyl-2-phenyl-1,2,4-triazolan-3-one” is a triazolone derivative. Triazolones are a class of organic compounds that contain a five-membered aromatic ring made up of three carbon atoms, and two nitrogen atoms . The 4-hydroxyphenyl group suggests the presence of a phenol, which is an aromatic compound with a hydroxyl group attached directly to the aromatic ring .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the triazolone ring and the phenolic OH group. The phenolic OH group can participate in a variety of reactions, including those involving its acidity and nucleophilicity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the structure of this compound. For example, the presence of a phenolic OH group suggests that it might have some degree of acidity .Aplicaciones Científicas De Investigación
Antimicrobial Activities
Recent studies have demonstrated the potent antimicrobial properties of triazole derivatives. For instance, the synthesis and in vitro screening of 1,2,3-triazole derivatives have highlighted their significant antimicrobial activities against M.a. and E.c., surpassing the efficacy of triclosan and fluconazole. This suggests the potential of triazole derivatives in developing novel antimicrobial agents (Zhao et al., 2012). Furthermore, another study synthesized novel 1,2,4-triazole derivatives exhibiting good to moderate antimicrobial activities against a range of microorganisms, underlining the versatility of triazole compounds in antimicrobial research (Bektaş et al., 2007).
Anticancer Properties
A detailed analysis involving benzimidazole derivatives bearing 1,2,4-triazole revealed insights into the anti-cancer properties through density functional theory and molecular docking studies. These compounds demonstrated promising anti-cancer activities by inhibiting the EGFR binding pocket, with one compound showing the best binding affinity. This work contributes valuable information for future anti-cancer drug development (Karayel, 2021).
Corrosion Inhibition
Triazole derivatives have been extensively studied for their corrosion inhibition properties. The efficiency of these compounds in preventing corrosion of mild steel in acidic media has been well documented. For example, a study on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrated its high efficiency in inhibiting acidic corrosion, achieving up to 98% efficiency at specific concentrations. This research suggests the potential of triazole compounds as effective corrosion inhibitors (Bentiss et al., 2009).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-hydroxyphenyl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-15(11-7-9-13(19)10-8-11)16-14(20)18(17-15)12-5-3-2-4-6-12/h2-10,17,19H,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVHGSURAIUIHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=O)N(N1)C2=CC=CC=C2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Amino-[1,3]thiazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B2662679.png)
![2-Cyclohexyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2662680.png)

![N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide](/img/structure/B2662683.png)

![[(2,4-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2662688.png)
![N,N-dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine](/img/structure/B2662690.png)
![ethyl 4-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2662691.png)
![2-Amino-4-(2-methoxyphenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2662694.png)
![2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2662695.png)

![N-(3-chlorophenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2662699.png)

![4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2662701.png)
